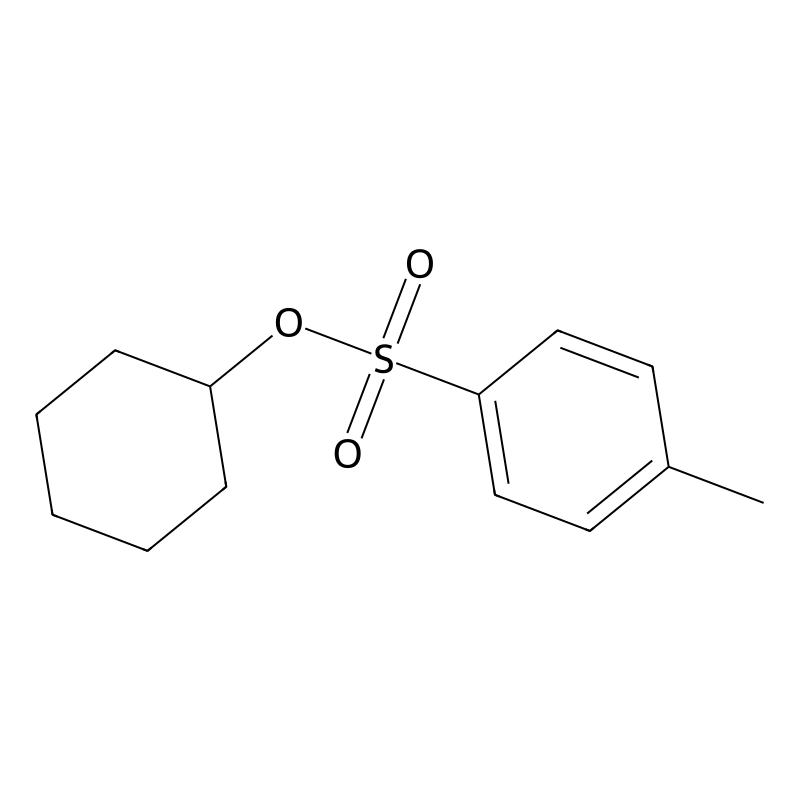

Cyclohexyl p-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Cyclohexyl p-toluenesulfonate (also known as cyclohexyl tosylate) serves as a versatile leaving group in organic synthesis. Its bulky cyclohexyl group and good leaving group ability (due to the p-toluenesulfonate moiety) make it suitable for various substitution reactions, including:

- Nucleophilic substitution: Cyclohexyl p-toluenesulfonate can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups onto organic molecules. This property finds application in the synthesis of various organic compounds, such as ethers, esters, and amides.

- Acylation: Cyclohexyl p-toluenesulfonate can act as an acylating agent, transferring the acetyl group (CH3CO-) to nucleophiles. This application is particularly useful in the synthesis of aromatic ketones and esters [].

Catalysis:

Cyclohexyl p-toluenesulfonate can be employed as a Brønsted acid catalyst in various organic reactions. Its moderate acidity allows for the activation of various substrates without being overly reactive. Some examples of its use as a catalyst include:

- Esterification: Cyclohexyl p-toluenesulfonate can catalyze the esterification of carboxylic acids and alcohols.

- Aldol condensation: This reaction involves the condensation of two carbonyl compounds to form a β-hydroxycarbonyl compound. Cyclohexyl p-toluenesulfonate can act as a catalyst for this reaction, promoting the formation of aldol products.

Other Applications:

Beyond organic synthesis and catalysis, cyclohexyl p-toluenesulfonate finds uses in other scientific research areas:

- Material science: As a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity.

- Polymer chemistry: As a chain transfer agent in the polymerization of various monomers, allowing for the control of polymer chain length and properties.

Cyclohexyl p-toluenesulfonate is an organic compound characterized by the molecular formula and a molecular weight of approximately 254.35 g/mol. It is an ester formed from p-toluenesulfonic acid and cyclohexanol, commonly used in various chemical applications due to its reactivity and stability. Its structure features a cyclohexyl group attached to the sulfonate moiety, making it a key intermediate in organic synthesis and a useful reagent in various

- Nucleophilic Substitution: Cyclohexyl p-toluenesulfonate can undergo nucleophilic substitution with various nucleophiles, leading to the formation of different alkyl derivatives.

- Elimination Reactions: Under certain conditions, it can also participate in elimination reactions, producing alkenes .

Cyclohexyl p-toluenesulfonate can be synthesized through various methods:

- Esterification Reaction:

- Reactants: p-Toluenesulfonic acid and cyclohexanol.

- Conditions: Typically requires acid catalysis and heating to promote the reaction.

- Mechanism: The hydroxyl group of cyclohexanol reacts with the sulfonic acid, releasing water and forming the ester.

- Transesterification:

- Involves exchanging the alkoxy group of another sulfonate ester with cyclohexanol under acidic or basic conditions.

These methods allow for the efficient production of cyclohexyl p-toluenesulfonate in laboratory settings .

Cyclohexyl p-toluenesulfonate is utilized in various applications:

- Organic Synthesis: Serves as a reagent in the preparation of more complex organic molecules.

- Proteomics Research: Used as a tool for studying protein interactions and modifications.

- Chemical Intermediates: Acts as an intermediate in synthesizing pharmaceuticals and agrochemicals .

Interaction studies involving cyclohexyl p-toluenesulfonate focus on its reactivity with nucleophiles and other electrophiles. Research indicates that its sulfonate group significantly influences reaction rates and mechanisms, particularly in substitution and elimination reactions. Studies have shown that neighboring groups can affect the kinetics of these reactions, highlighting the compound's utility in mechanistic studies of organic chemistry .

Several compounds share structural similarities with cyclohexyl p-toluenesulfonate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclopentyl p-toluenesulfonate | Similar sulfonate structure; five-membered ring | More reactive due to ring strain |

| Benzyl p-toluenesulfonate | Contains a benzyl group instead of cyclohexyl | Often used in polymer chemistry |

| Ethyl p-toluenesulfonate | Ethyl group replaces cyclohexyl | Lower molecular weight; different reactivity profile |

| Methyl p-toluenesulfonate | Methyl group instead of cyclohexyl | Smaller size leads to different solubility properties |

Cyclohexyl p-toluenesulfonate is unique due to its stable cyclohexane structure, which provides specific steric effects that influence its reactivity compared to other similar sulfonates .

The development of sulfonate esters like cyclohexyl p-toluenesulfonate is rooted in the broader exploration of p-toluenesulfonic acid derivatives. p-Toluenesulfonic acid (TsOH), first synthesized in the late 19th century, became a cornerstone in organic chemistry due to its strong acidity and stability. Cyclohexyl p-toluenesulfonate emerged as a derivative of interest in the mid-20th century, particularly for studying stereochemical effects in substitution reactions.

Early research in the 1950s–1970s focused on its conformational behavior. For example, Eliel and Ro demonstrated that the equatorial conformation of the cyclohexyl group in cyclohexyl p-toluenesulfonate exhibits a free energy difference of 0.7 kcal/mol compared to the axial form, as deduced from solvolysis rates. These studies laid the groundwork for understanding steric and electronic influences on reaction mechanisms.

Fundamental Chemical Identity

IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is cyclohexyl 4-methylbenzenesulfonate. Its structural formula consists of:

- A cyclohexyl group (C₆H₁₁) attached via an oxygen atom to

- A p-toluenesulfonate group (CH₃C₆H₄SO₃⁻).

The skeletal structure is represented as:

$$ \text{C}6\text{H}{11}\text{O} - \text{SO}2 - \text{C}6\text{H}4\text{CH}3 $$

This configuration places the methyl group of the toluenesulfonate moiety in the para position relative to the sulfonate group.

Molecular Weight and Empirical Formula

The molecular weight of cyclohexyl p-toluenesulfonate is 254.34 g/mol, calculated as follows:

$$

\begin{align}

\text{C}_{13}\text{H}_{18}\text{O}_3\text{S} & = (13 \times 12.01) + (18 \times 1.008) + (3 \times 16.00) + (1 \times 32.07) \

& = 156.13 + 18.14 + 48.00 + 32.07 \

& = 254.34 \, \text{g/mol}.

\end{align}

$$

The empirical formula, C₁₃H₁₈O₃S, reflects its composition of 13 carbon, 18 hydrogen, 3 oxygen, and 1 sulfur atom.

Table 1: Key Molecular Properties of Cyclohexyl p-Toluenesulfonate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Cyclohexyl 4-methylbenzenesulfonate | |

| Molecular Formula | C₁₃H₁₈O₃S | |

| Molecular Weight (g/mol) | 254.34 | |

| Melting Point | 43–47°C | |

| Density | 1.21 g/cm³ (predicted) |

Laboratory-Scale Synthesis Protocols

Esterification of Cyclohexanol with p-Toluenesulfonic Acid

The esterification of cyclohexanol with p-toluenesulfonic acid represents the most direct and widely employed method for synthesizing cyclohexyl p-toluenesulfonate . This classical approach involves the direct condensation reaction between cyclohexanol and p-toluenesulfonic acid, typically conducted under reflux conditions with appropriate dehydrating measures [2]. The reaction proceeds through a nucleophilic attack of the cyclohexanol oxygen on the sulfur center of p-toluenesulfonic acid, followed by elimination of water to form the desired sulfonate ester [3].

The standard laboratory protocol involves heating cyclohexanol and p-toluenesulfonic acid in a molar ratio of 1:1 to 1:1.2 under reflux conditions at temperatures ranging from 110 to 180 degrees Celsius [4]. The reaction time typically extends from 5 to 24 hours, depending on the specific conditions employed [4]. Toluene is commonly used as the reaction medium, facilitating azeotropic removal of water formed during the esterification process [4] [5]. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions [4].

The mechanism involves protonation of the hydroxyl group of cyclohexanol by p-toluenesulfonic acid, making it a better leaving group [3]. Subsequently, the formation of a tetrahedral intermediate occurs, followed by elimination of water to yield the cyclohexyl p-toluenesulfonate product [3]. This direct esterification method typically achieves yields ranging from 75 to 85 percent under standard conditions [4] [6].

Alternative methodologies utilizing tosyl chloride and pyridine have demonstrated superior efficiency in laboratory settings [7] [4] [5]. This approach involves the reaction of cyclohexanol with p-toluenesulfonyl chloride in the presence of pyridine as a base and dichloromethane as solvent [7] [4] [5]. The reaction is typically conducted at temperatures between 0 and 25 degrees Celsius for 1 to 4 hours, achieving yields of 83 to 95 percent [7] [4] [5]. The mechanism involves nucleophilic attack of the cyclohexanol oxygen on the electrophilic sulfur center of tosyl chloride, with pyridine serving to neutralize the hydrochloric acid byproduct [8].

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₃S | [9] [10] [11] |

| Molecular Weight | 254.34 g/mol | [9] [10] [11] |

| Melting Point | 43.0-47.0°C | [9] [11] [12] |

| Boiling Point | 382.1°C at 760 mmHg | [12] |

| Density | 1.19 g/cm³ | [12] |

| Appearance | White to light yellow crystalline powder | [9] [11] |

Catalytic Systems and Reaction Optimization

Recent advances in catalytic systems have significantly improved the efficiency and selectivity of cyclohexyl p-toluenesulfonate synthesis [13] [14]. The utilization of sulfuric acid as a catalyst in conjunction with p-toluenesulfonic acid has demonstrated enhanced reaction rates and improved yields [13] [2]. The optimal catalyst concentration ranges from 0.5 to 2.0 percent by weight relative to the cyclohexanol substrate [13] [2].

4-Dimethylaminopyridine catalyzed tosylation represents a highly effective method for cyclohexyl p-toluenesulfonate synthesis [4] [14]. This system employs p-toluenesulfonyl chloride, 4-dimethylaminopyridine, and triethylamine in dichloromethane solvent [4] [14]. The reaction proceeds at temperatures between 0 and 25 degrees Celsius for 0.5 to 2 hours, achieving yields of 90 to 98 percent [4] [14]. The 4-dimethylaminopyridine serves as both a nucleophilic catalyst and a base, facilitating the formation of an activated intermediate that readily reacts with cyclohexanol [14].

Base-free tosylation methodologies utilizing specialized reagents such as 4-dimethylaminopyridinium p-toluenesulfonate chloride have emerged as environmentally benign alternatives [15]. This approach eliminates the need for external bases and achieves yields of 85 to 95 percent at room temperature within 1 to 3 hours [15]. The mechanism involves the formation of a highly reactive intermediate that directly transfers the tosyl group to cyclohexanol without requiring additional base activation [15].

Temperature optimization studies have revealed that reaction rates increase significantly with temperature, but excessive temperatures above 80 degrees Celsius can lead to decomposition and reduced yields [16] [14]. The optimal temperature range for most catalytic systems falls between 50 and 60 degrees Celsius, balancing reaction rate with product stability [16] [14]. Solvent selection plays a crucial role in reaction optimization, with dichloromethane and toluene being the most effective media [4] [5].

| Synthesis Method | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Tosyl Chloride/Pyridine | 0-25 | 1-4 | 83-95 | [7] [4] [5] |

| 4-Dimethylaminopyridine Catalyzed | 0-25 | 0.5-2 | 90-98 | [4] [14] |

| Base-free Tosylation | Room Temperature | 1-3 | 85-95 | [15] |

| Direct Esterification | 110-180 | 5-24 | 75-85 | [4] [2] |

Industrial Manufacturing Processes

Continuous Flow Reactor Techniques

Industrial production of cyclohexyl p-toluenesulfonate has increasingly adopted continuous flow reactor technologies to enhance process efficiency and product quality [17] [18]. Continuous flow systems offer superior temperature control, precise residence time management, and improved mass transfer characteristics compared to traditional batch processes [17] [18]. The implementation of microreactor technology enables reaction temperatures of 50 to 60 degrees Celsius with residence times of 20 to 40 minutes, achieving conversions of 90 to 95 percent [17] [18].

The continuous flow process typically involves the simultaneous feeding of cyclohexanol and p-toluenesulfonyl chloride solutions into a microreactor system [17] [18]. The reaction mixture is maintained at optimal temperature through precise thermal control systems, with temperature variations limited to ±0.5 degrees Celsius [17] [19]. The use of alkyl halides as solvents in molar ratios of 15 to 30 relative to toluene substrate facilitates efficient heat transfer and product separation [17].

Microchannel reactor design incorporates efficient mass transfer features that ensure complete mixing of reactants within very short time periods and minimal space requirements [17]. The turbulent flow characteristics within microchannels enhance mass transfer efficiency and provide large specific surface areas for heat transfer [17]. This design enables accurate control of reaction parameters including temperature, residence time, and material proportions while maintaining continuous and automated operation [17].

Product separation in continuous flow systems utilizes constant-temperature static collectors for gas-liquid separation, followed by tubular filtration and evaporation stages [17]. The hydrogen chloride gas generated as a byproduct is efficiently captured through low-pressure absorption systems, enabling hydrochloric acid recovery and minimizing waste generation [17]. The overall process achieves product yields of 80 to 90 percent with selectivities of 90 to 95 percent [17] [18].

| Process Parameter | Batch Process | Continuous Flow | Reference |

|---|---|---|---|

| Temperature Control | ±2°C | ±0.5°C | [17] [19] |

| Residence Time | 180-300 min | 20-40 min | [17] [18] |

| Conversion | 85-90% | 90-95% | [17] [18] |

| Selectivity | 80-85% | 90-95% | [17] [18] |

| Waste Minimization | Moderate | High | [17] [18] |

Dehydrating Agents and Yield Enhancement Strategies

The implementation of effective dehydrating agents represents a critical factor in maximizing yields and product purity in cyclohexyl p-toluenesulfonate synthesis [20] [21]. Molecular sieves, particularly 3A and 4A types, have demonstrated exceptional effectiveness in removing water formed during esterification reactions [20]. The water absorption capacity of molecular sieves reaches approximately 22 percent of their mass, making them highly efficient for driving equilibrium reactions toward product formation [20].

Dean-Stark trap systems provide an alternative approach for continuous water removal during synthesis [21]. This methodology involves the use of azeotropic distillation with solvents such as toluene to form azeotropic mixtures with water [21]. The azeotropic mixture, typically consisting of toluene and water with a boiling point of 84 degrees Celsius, condenses in the trap and separates into immiscible layers [21]. The water layer is continuously removed, while the organic phase returns to the reaction vessel, effectively driving the equilibrium toward product formation [21].

Soxhlet extraction techniques combined with molecular sieves offer enhanced efficiency for large-scale synthesis operations [20]. This approach involves continuous extraction of water-containing vapors from the reaction mixture through molecular sieves contained within the Soxhlet apparatus [20]. The molecular sieves selectively remove water from the vapor phase while returning the organic solvents to the reaction mixture, enabling continuous operation and improved yields [20].

Advanced dehydrating strategies incorporate the use of specialized drying agents such as magnesium sulfate, sodium sulfate, and calcium chloride for post-reaction water removal [4] [6]. These agents are particularly effective during product isolation and purification stages, ensuring high purity of the final cyclohexyl p-toluenesulfonate product [4] [6]. The selection of appropriate dehydrating agents depends on compatibility with the reaction system and effectiveness under specific operating conditions [20] [21].

| Dehydrating Method | Mechanism | Efficiency | Application Scale | Reference |

|---|---|---|---|---|

| Molecular Sieves | Selective water absorption | 22% mass capacity | Laboratory/Industrial | [20] |

| Dean-Stark Trap | Azeotropic distillation | Continuous removal | Laboratory | [21] |

| Soxhlet Extraction | Vapor phase extraction | High efficiency | Large-scale | [20] |

| Chemical Drying Agents | Chemical absorption | Variable | Post-reaction | [4] [6] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant